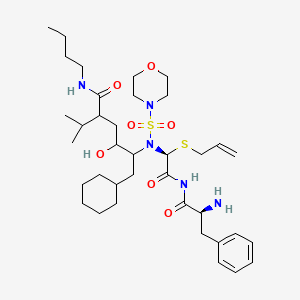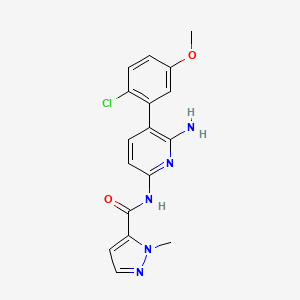
PF-04531083
Descripción general
Descripción
Pf-04531083: es un bloqueador selectivo del canal de sodio Nav1.8. Es un compuesto potente y selectivo disponible por vía oral que se ha investigado por su posible uso en el tratamiento del dolor neuropático e inflamatorio . El nombre químico de this compound es N-[6-Amino-5-(2-cloro-5-metoxifenil)-2-piridinil]-1-metil-1H-pirazol-5-carboxamida .
Aplicaciones Científicas De Investigación
Pf-04531083 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como herramienta de investigación para estudiar los bloqueadores de canales de sodio y sus efectos en los canales iónicos.
Biología: Investigado por su posible papel en la modulación de la excitabilidad neuronal y la plasticidad sináptica.
Medicina: Explorado como un posible tratamiento para el dolor neuropático e inflamatorio.
Industria: Utilizado en el desarrollo de nuevas terapias para el manejo del dolor y como compuesto de referencia en el descubrimiento de fármacos .
Mecanismo De Acción
Pf-04531083 ejerce sus efectos bloqueando selectivamente el canal de sodio Nav1.8. Esta inhibición reduce la excitabilidad de las neuronas, disminuyendo así la transmisión de señales de dolor. Los objetivos moleculares y las vías involucradas incluyen los canales de sodio activados por voltaje, que desempeñan un papel crucial en la generación y propagación de potenciales de acción en las neuronas .
Análisis Bioquímico
Biochemical Properties
PF-04531083 plays a significant role in biochemical reactions, particularly as a selective Nav1.8 blocker . Nav1.8 is a voltage-gated sodium channel, predominantly expressed in the peripheral nervous system and linked to various pain disorders . By blocking this channel, this compound can potentially alleviate neuropathic and inflammatory pain .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to block the Nav1.8 sodium channel . This action can influence cell function by altering neuronal excitability, synaptic plasticity, and other cellular processes . In Pitt Hopkins Syndrome (PTHS) mouse models, for instance, this compound has been shown to normalize neuron function, brain circuit activity, and behavioral abnormalities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Nav1.8 sodium channel . As a selective Nav1.8 blocker, it binds to this channel, inhibiting its function and thereby altering neuronal excitability . This can lead to changes in gene expression and other molecular-level effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For example, in a study assessing its effect on heat pain in healthy volunteers, the compound showed effectiveness at different time points
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with dosage . For instance, in PTHS mouse models, it was found to be effective at rescuing central nervous system phenotypes
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. Given its role as a Nav1.8 blocker, it may interact with enzymes or cofactors related to this sodium channel
Transport and Distribution
Given its role as a Nav1.8 blocker, it may interact with transporters or binding proteins related to this sodium channel .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the available literature. As a Nav1.8 blocker, it is likely to be localized where these sodium channels are present
Métodos De Preparación
La preparación de Pf-04531083 implica varias rutas sintéticas y condiciones de reacciónEl producto final se obtiene a través de una serie de pasos de purificación para asegurar una alta pureza .
Análisis De Reacciones Químicas
Pf-04531083 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.
Sustitución: this compound puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. .
Comparación Con Compuestos Similares
Pf-04531083 es único en su alta selectividad y potencia como bloqueador del canal de sodio Nav1.8. Compuestos similares incluyen:
A-803467: Otro bloqueador del canal de sodio utilizado para la investigación del dolor.
VX-150: Un compuesto que se investigó para el manejo del dolor pero que se descontinuó en ensayos clínicos.
VX-548: Actualmente en ensayos clínicos para el manejo del dolor.
HRS4800: Un compuesto en ensayos clínicos para el manejo del dolor.
JMKX000623: Otro compuesto en ensayos clínicos para el manejo del dolor .
This compound destaca por su objetivo específico de Nav1.8 y sus posibles aplicaciones terapéuticas en el manejo del dolor.
Propiedades
IUPAC Name |
N-[6-amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-23-14(7-8-20-23)17(24)22-15-6-4-11(16(19)21-15)12-9-10(25-2)3-5-13(12)18/h3-9H,1-2H3,(H3,19,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJGMDIPCQOGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C=CC(=C3)OC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079400-07-9 | |
| Record name | PF-04531083 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079400079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pf-04531083 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04531083 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40497CY7Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
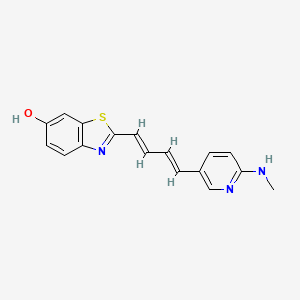
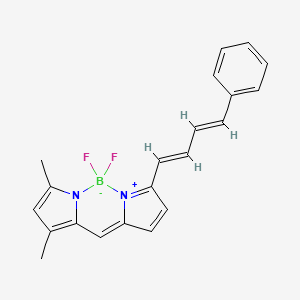
![5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride](/img/structure/B609850.png)
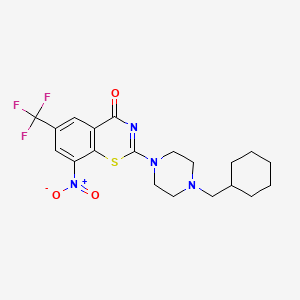
![3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid](/img/structure/B609852.png)

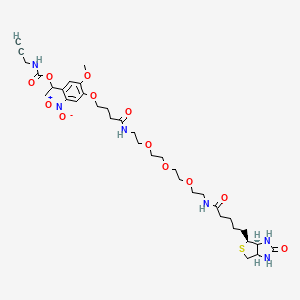
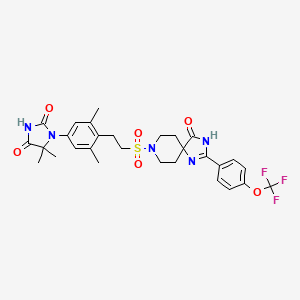
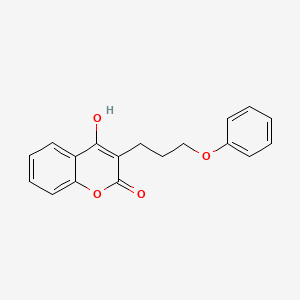
![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)
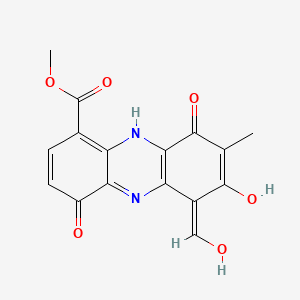
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B609867.png)
